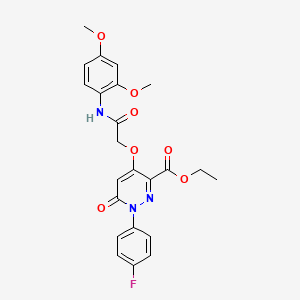
Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H22FN3O7 and its molecular weight is 471.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₇N₃O₅
- Molecular Weight : 267.28 g/mol
- CAS Number : 953393-46-9
The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in inflammatory processes and other disease pathways. Key mechanisms include:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes associated with inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
- Receptor Modulation : It may modulate receptors involved in cellular signaling, which can affect processes such as cell proliferation and apoptosis.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are critical mediators in inflammatory responses. For instance:
- Cytokine Inhibition : In vitro studies revealed that treatment with this compound significantly decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer activity:
- Cell Line Studies : In vitro tests against various cancer cell lines demonstrated cytotoxic effects, with IC50 values indicating effective growth inhibition. For example, it showed promising results against colon carcinoma HCT-116 cells .
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 | 6.2 |
| T47D (Breast) | 27.3 |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyridazine class, providing insights into the potential effects of this compound:
- Study on Anti-inflammatory Effects : A study published in Pharmacology Research highlighted the ability of pyridazine derivatives to inhibit inflammatory pathways by blocking NF-kB activation .
- Anticancer Activity Assessment : Another research article documented the synthesis and evaluation of similar pyridazine compounds against various cancer cell lines, noting their effectiveness in inducing apoptosis and inhibiting cell proliferation.
- Mechanistic Insights : Investigations into the signaling pathways affected by these compounds revealed that they could interfere with MAPK signaling cascades, which are crucial for cell survival and proliferation.
Properties
IUPAC Name |
ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)15-7-5-14(24)6-8-15)34-13-20(28)25-17-10-9-16(31-2)11-18(17)32-3/h5-12H,4,13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQUVSQNNNEZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














